Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-aminopyridine with trifluoroacetic anhydride to form a trifluoromethylpyridine intermediate. This intermediate then undergoes cyclization with a thioamide under acidic conditions to yield the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3Kα by binding to its active site, thereby blocking the kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Thiazolo[3,2-b]pyridines: Another class of thiazole-fused pyridines with different biological activities.
Uniqueness
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development compared to other thiazolo[5,4-b]pyridine derivatives .
Properties
Molecular Formula |
C9H5F3N2O2S |
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Molecular Weight |
262.21 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2S/c1-16-8(15)7-13-4-2-3-5(9(10,11)12)14-6(4)17-7/h2-3H,1H3 |
InChI Key |
DIXAJRFHOAVMJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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